BDP FL NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Labeling

Field: Biochemistry and Molecular Biology

Application: BDP FL NHS ester is used for conjugating the dye to a protein or antibody.

Method: The NHS ester of BDP FL can label the primary amines (R-NH2) of proteins.

Results: The resulting BDP FL conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes.

Lipid and Membrane Staining

Field: Cell Biology

Application: BDP FL NHS ester has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds.

Oligonucleotide Labeling

Field: Genetics and Molecular Biology

Application: BDP FL NHS ester can be used to label amine-modified oligonucleotides.

Method: The NHS ester of BDP FL can react with the primary amines of amine-modified oligonucleotides.

Fluorescence Polarization Assays

Field: Biophysics

Application: BDP FL NHS ester is used in fluorescence polarization assays.

Two-Photon Excitation (TPE) Microscopy

Field: Microscopy and Imaging

Application: BDP FL NHS ester is used in two-photon excitation (TPE) microscopy.

Method: The dye is conjugated to a molecule of interest, which is then introduced into the tissue.

Replacement for Fluorescein

Field: Various

Application: BDP FL NHS ester can be used as a replacement for fluorescein or Alexa Fluor™ 488 dye.

Flow Cytometry

Field: Immunology and Cell Biology

Application: BDP FL NHS ester can be used in flow cytometry for cell labeling.

Method: The dye is conjugated to antibodies that bind to specific cell markers.

Results: This allows for the identification and quantification of different cell types within a sample.

Fluorescence Microscopy

Application: BDP FL NHS ester is used in fluorescence microscopy for staining and visualizing cells.

Method: The dye is conjugated to antibodies or other molecules that bind to specific structures within the cell.

Fluorescence Resonance Energy Transfer (FRET)

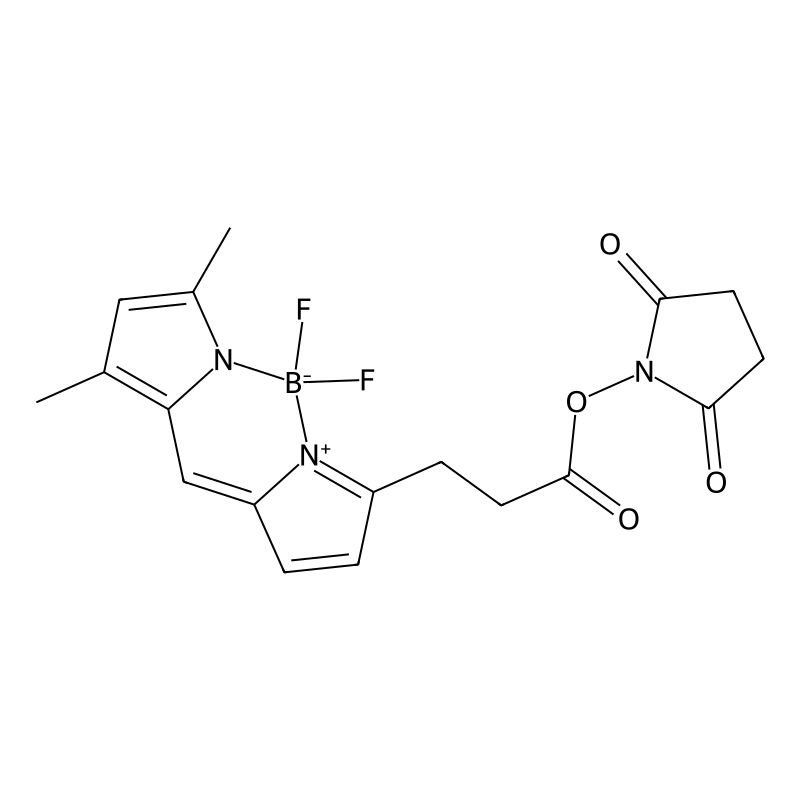

BDP FL NHS ester is a specialized fluorescent dye designed primarily for use in the 488 nm channel, serving as an effective replacement for fluorescein. Its chemical structure is represented by the formula , with a molecular weight of approximately 389.16 g/mol. This compound features an N-hydroxysuccinimide (NHS) ester group, which allows it to react with primary amines in proteins and peptides, facilitating their labeling for various applications in biological research .

The dye exhibits superior photostability and brightness compared to traditional fluorescein derivatives, making it particularly advantageous for fluorescence microscopy and flow cytometry. Its excitation maximum is at 503 nm, while the emission maximum is at 509 nm, which aligns well with the spectral properties of commonly used fluorophores like fluorescein and BODIPY FL .

BDP FL NHS ester itself does not have a specific biological function. Its primary role is to covalently label proteins or peptides, enabling their detection and visualization in various research applications. Once conjugated to a biomolecule, BDP FL acts as a fluorescent tag. When excited by light of a specific wavelength (typically around 488 nm), BDP FL emits light at a higher wavelength (around 520 nm), which can be detected using fluorescence microscopes or other fluorescence imaging techniques []. This allows researchers to track the labeled protein within cells or tissues, studying its localization, movement, and interactions with other molecules.

BDP FL NHS ester is generally considered a safe compound for research purposes when handled according to proper laboratory protocols. However, it is essential to wear personal protective equipment like gloves and eye protection while working with the dye []. Organic solvents used for dissolving BDP FL NHS ester may pose additional health risks, and their safety data sheets should be consulted before use. There is no data available on the specific toxicity of BDP FL NHS ester, but it is recommended to handle it with care and dispose of waste according to institutional guidelines.

BDP FL NHS ester primarily undergoes substitution reactions due to its NHS ester functionality. The NHS group reacts with primary amines to form stable amide bonds, which is crucial for labeling proteins and peptides. This reaction mechanism can be summarized as follows:

- Activation of Amine: The NHS ester group activates the amine, facilitating nucleophilic attack.

- Formation of Amide Bond: The nucleophilic amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

This reaction is highly efficient and typically occurs under mild conditions, making BDP FL NHS ester suitable for sensitive biological applications .

BDP FL NHS ester demonstrates significant biological activity due to its ability to label proteins and peptides effectively. The resulting conjugates maintain high quantum yield, which enhances their visibility during fluorescence detection methods. The compound's neutral charge and low molecular weight contribute to its compatibility with various biological systems, allowing for precise tracking of biomolecules in live cells or tissues .

Studies have shown that BDP FL NHS ester can be used in various assays, including immunofluorescence and live-cell imaging, where its photostability and brightness provide clear advantages over other fluorescent dyes .

The synthesis of BDP FL NHS ester typically involves the following steps:

- Preparation of BODIPY Core: The initial step involves synthesizing the BODIPY core structure, which serves as the fluorescent backbone.

- Formation of NHS Ester: The NHS ester group is introduced through a reaction with N-hydroxysuccinimide and a suitable coupling agent under controlled conditions.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels (typically >95%) before use .

This synthetic route allows for the efficient production of BDP FL NHS ester while maintaining its functional properties.

BDP FL NHS ester has a wide range of applications in biological research, including:

- Protein Labeling: Used for covalent attachment to proteins and peptides, enabling visualization in various assays.

- Fluorescence Microscopy: Ideal for imaging applications due to its high brightness and photostability.

- Flow Cytometry: Facilitates the analysis of cell populations by providing distinct fluorescence signals.

- Live-Cell Imaging: Suitable for tracking dynamic biological processes in real-time without significant photobleaching .

Interaction studies involving BDP FL NHS ester typically focus on its binding efficiency with various biomolecules. These studies assess:

- Labeling Efficiency: Evaluating how effectively BDP FL NHS ester labels target proteins or peptides.

- Stability of Conjugates: Investigating the stability of formed conjugates under physiological conditions.

- Fluorescence Characteristics: Analyzing changes in fluorescence intensity and spectral properties upon binding to different biomolecules .

Such studies are crucial for optimizing experimental conditions and ensuring reliable results in biological assays.

Several compounds share similarities with BDP FL NHS ester, particularly within the realm of fluorescent dyes used for protein labeling. Here’s a comparison highlighting its uniqueness:

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| BDP FL NHS Ester | 503 | 509 | High quantum yield, excellent photostability |

| Fluorescein | 495 | 519 | Commonly used but less photostable |

| BODIPY FL | 503 | 510 | Similar structure but lower stability compared to BDP FL |

| Alexa Fluor 488 | 495 | 519 | High brightness but more expensive |

| DyLight 488 | 493 | 518 | Good stability but less versatile |

BDP FL NHS ester stands out due to its superior photostability and brightness compared to traditional dyes like fluorescein while maintaining comparable excitation/emission properties. Its unique structure allows for efficient labeling through its reactive NHS group, making it an excellent choice for various biological applications .

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Dates

2: Imaging peptidoglycan biosynthesis in Bacillus subtilis with fluorescent antibiotics